![molecular formula C15H14FNO3 B7494054 [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone
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Overview
Description
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of morpholine derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone can cause changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the major advantages of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone is its potent antitumor activity against various cancer cell lines. However, its use in clinical settings may be limited due to its potential toxicity and side effects. Furthermore, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Future Directions
There are several future directions for research on [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone. One area of interest is the development of novel derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance their efficacy. Furthermore, more research is needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone involves the reaction of 4-fluoroaniline with furfural in the presence of morpholine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
The biological activities of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone have been extensively studied in recent years. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal and antibacterial properties.
properties
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-5-3-11(4-6-12)14-10-17(7-9-20-14)15(18)13-2-1-8-19-13/h1-6,8,14H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQLCINFFJNAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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